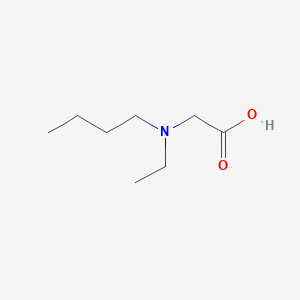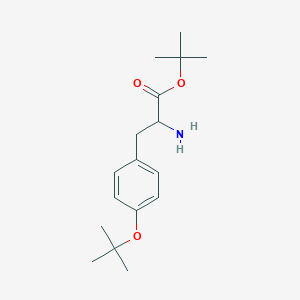
H-TYR(TBU)-OTBU HCL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-TYR(TBU)-OTBU HCL is a compound that belongs to the class of amino acids and esters. This compound is characterized by the presence of a tert-butyl ester group and a tert-butoxy group attached to a phenyl ring. It is used in various chemical and biological applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-TYR(TBU)-OTBU HCL typically involves the protection of amino acids and the introduction of tert-butyl groups. One common method is the use of tert-butoxycarbonyl (Boc) protection. The reaction involves the following steps:
Protection of the amino group: The amino group of the amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the tert-butoxy group: The phenyl ring is functionalized with a tert-butoxy group using tert-butyl alcohol and an acid catalyst.
Esterification: The carboxylic acid group is esterified using tert-butyl alcohol and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
H-TYR(TBU)-OTBU HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amino acids or esters.
Scientific Research Applications
H-TYR(TBU)-OTBU HCL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of H-TYR(TBU)-OTBU HCL involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active amino acid, which can then interact with enzymes or receptors. The phenyl ring and tert-butoxy group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(4-tert-butyl-phenyl)-propionic acid: Lacks the tert-butoxy group, resulting in different reactivity and applications.
2-Amino-3-(4-methoxy-phenyl)-propionic acid tert-butyl ester: Contains a methoxy group instead of a tert-butoxy group, affecting its chemical properties and biological activity.
Uniqueness
H-TYR(TBU)-OTBU HCL is unique due to the presence of both tert-butyl ester and tert-butoxy groups, which enhance its stability and reactivity in various chemical and biological contexts .
Properties
Molecular Formula |
C17H27NO3 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO3/c1-16(2,3)20-13-9-7-12(8-10-13)11-14(18)15(19)21-17(4,5)6/h7-10,14H,11,18H2,1-6H3 |
InChI Key |
SHJFQCHBHKANBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


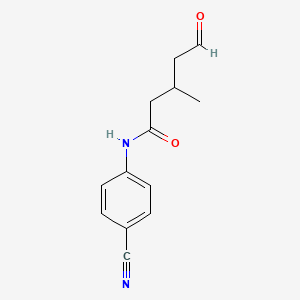

![N-[2-(N-ethylamino)ethyl]-2-fluoroisonicotinamide](/img/structure/B8288815.png)

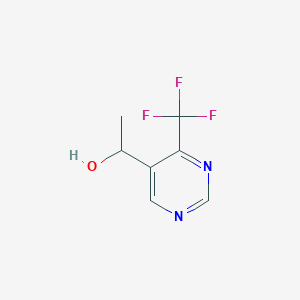
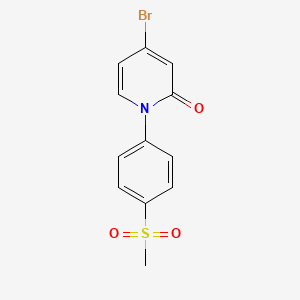
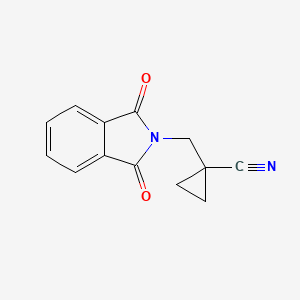
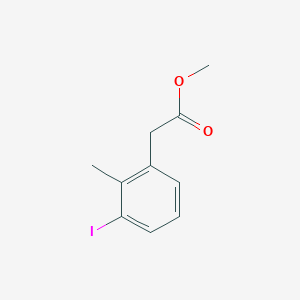
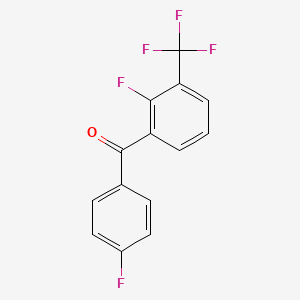
![4-[4-(benzyloxy)-2-oxopyridin-1(2H)-yl]benzonitrile](/img/structure/B8288857.png)

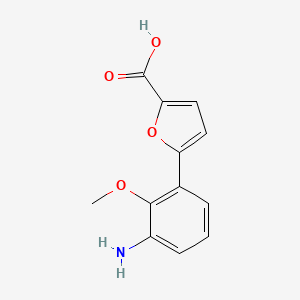
![7-Chloro-3-methylbenzo[b]thiophene-2-sulfonyl chloride](/img/structure/B8288871.png)
